molecular formula C18H33NOSn B1386665 3-Methoxy-2-(tributylstannyl)pyridine CAS No. 1094072-15-7

3-Methoxy-2-(tributylstannyl)pyridine

Cat. No.: B1386665
CAS No.: 1094072-15-7
M. Wt: 398.2 g/mol
InChI Key: CQLCSQRUZHMOIB-UHFFFAOYSA-N
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Description

3-Methoxy-2-(tributylstannyl)pyridine: is a heterocyclic compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 3-position and a tributylstannyl group at the 2-position. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(tributylstannyl)pyridine typically involves the stannylation of 3-methoxy-2-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-2-(tributylstannyl)pyridine is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its versatility in forming carbon-carbon and carbon-heteroatom bonds makes it a crucial intermediate in drug discovery .

Industry: The compound is also used in the material science industry for the synthesis of advanced materials, such as organic semiconductors and polymers. Its ability to participate in cross-coupling reactions makes it a valuable component in the production of these materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(tributylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison: 3-Methoxy-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methoxy and tributylstannyl groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2-Methoxy-4-(tributylstannyl)pyridine and 6-Methoxy-3-(tributylstannyl)pyridine, the 3-position methoxy group in this compound provides distinct steric and electronic properties that can be exploited in synthetic chemistry .

Properties

IUPAC Name

tributyl-(3-methoxypyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLCSQRUZHMOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656782
Record name 3-Methoxy-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094072-15-7
Record name 3-Methoxy-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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